molecular formula C17H20N2O3 B12050991 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

Cat. No.: B12050991
M. Wt: 300.35 g/mol
InChI Key: DDIRUPRZLAIQGK-UHFFFAOYSA-N
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Description

6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves multiple steps starting from readily available precursors. One common route involves the cyclization of a suitable quinoline derivative with an isopentyl amine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pressures, and pH levels to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce hydroxyquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its specific isopentyl substitution, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

9-hydroxy-N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-10(2)6-8-18-16(21)13-15(20)12-5-3-4-11-7-9-19(14(11)12)17(13)22/h3-5,10,20H,6-9H2,1-2H3,(H,18,21)

InChI Key

DDIRUPRZLAIQGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O

Origin of Product

United States

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